Hexakis(phenylmethyl)distannathiane
Description
Hexakis(phenylmethyl)distannathiane is an organotin compound characterized by a central distannathiane (Sn-S-Sn) core functionalized with six phenylmethyl groups. These compounds are notable for their applications in drug delivery systems, where their electronic and structural features enable interactions with therapeutic agents like doxorubicin (DOX) . For instance, density functional theory (DFT) studies reveal that the hexakis dimer exhibits significant electronic modulation upon drug adsorption, enhancing its suitability as a nanocarrier .
Properties
CAS No. |
10347-38-3 |
|---|---|
Molecular Formula |
C42H42SSn2 |
Molecular Weight |
816.3 g/mol |
IUPAC Name |
tribenzyl(tribenzylstannylsulfanyl)stannane |
InChI |
InChI=1S/6C7H7.S.2Sn/c6*1-7-5-3-2-4-6-7;;;/h6*2-6H,1H2;;; |
InChI Key |
RLKWXZLMMDRNDU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)S[Sn](CC4=CC=CC=C4)(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)S[Sn](CC4=CC=CC=C4)(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Other CAS No. |
10347-38-3 |
Synonyms |
Thiobis(tribenzylstannane) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares hexakis(phenylmethyl)distannathiane with structurally related organotin compounds, emphasizing substituent effects and electronic behavior:
Key Findings :
- Steric Effects: Phenylmethyl substituents in this compound likely provide greater steric protection to the Sn-S-Sn core compared to alkyl-substituted analogs like hexabutyl distannoxane. This enhances stability in reactive environments .
- Electronic Modulation : The phenyl groups facilitate π-π interactions with aromatic drugs (e.g., DOX), as observed in hexakis dimer studies. DFT calculations show a 30% increase in density of states (DOS) upon DOX adsorption, indicating strong electronic coupling .
- Solvent Compatibility : Unlike hexamethylditin, which is sparingly soluble in polar solvents, phenylmethyl derivatives exhibit improved solubility in chloroform and water, critical for biomedical applications .
Functional Comparisons in Drug Delivery
- Binding Energy : The hexakis dimer demonstrates a binding energy of −28.5 kcal/mol with DOX in chloroform, surpassing the −15.2 kcal/mol observed for tubular carbon-based carriers . This is attributed to synergistic van der Waals and π-stacking interactions.
- NMR Correlations : Theoretical ¹H NMR chemical shifts for phenylmethyl-substituted macrocycles (7.9–9.08 ppm) align with experimental data, confirming predictable electronic environments for drug docking .
- Toxicity Profile: While hexamethylditin and hexabutyl distannoxane are associated with acute toxicity (e.g., respiratory irritation), the phenylmethyl groups in this compound may mitigate reactivity, though direct toxicological data are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
